(R)-(+)-1-Benzyl-2,2-diphenylethylamine

Chiral amine procurement Enantiomeric identity verification Optical rotation QC

Accurate stereochemical induction requires a validated homochiral primary amine. Racemic or wrong-enantiomer inputs invert product configuration and waste development batches. - **Enantiopure**: (R) absolute configuration, [α]ᴅ²⁰ +8.0° (c=1%, CHCl₃) - orthogonal QC via polarimetry + melting point. - **High lipophilicity**: XLogP3 4.7 for organic-phase retention in phase-transfer catalysis. - **Solid format**: mp 74-78°C, automated dispensing compatible, no evaporative loss. - **Direct CNS scaffold**: 1,1,3-triphenylpropan-2-amine precursor, avoids extra benzylic methylation step.

Molecular Formula C21H21N
Molecular Weight 287.4 g/mol
CAS No. 94964-58-6
Cat. No. B3043898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-1-Benzyl-2,2-diphenylethylamine
CAS94964-58-6
Molecular FormulaC21H21N
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(C2=CC=CC=C2)C3=CC=CC=C3)N
InChIInChI=1S/C21H21N/c22-20(16-17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16,22H2/t20-/m1/s1
InChIKeyHPRWGZYKYRRJNU-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-1-Benzyl-2,2-diphenylethylamine CAS 94964-58-6: Procurement-Grade Chiral Amine Specifications and Identity


(R)-(+)-1-Benzyl-2,2-diphenylethylamine (CAS 94964-58-6) is a homochiral primary amine of the 1,1,3-triphenylpropan-2-amine class, with molecular formula C₂₁H₂₁N and molecular weight 287.40 g/mol. It is supplied as a white solid with an assay specification of ≥98% (HPLC) and a melting point of 74–78 °C. The compound is a single enantiomer possessing the (R) absolute configuration at the stereogenic carbon bearing the amino group, and its primary documented role is as a chiral building block, resolving agent, or ligand precursor in asymmetric organic synthesis and medicinal chemistry research [1] [2] [3].

Why Generic Substitution or Racemic Mixtures Cannot Replace (R)-(+)-1-Benzyl-2,2-diphenylethylamine in Chiral Applications


Substituting the (R)-(+)-enantiomer (CAS 94964-58-6) with its (S)-(−)-antipode (CAS 233772-38-8) or racemic mixture will invert or abolish stereochemical induction in asymmetric transformations, generating the opposite or racemic product profile. Beyond configuration, measurable differences in bulk physical properties—including distinct melting point ranges, specific optical rotation values, and chromatographic retention characteristics—enable unambiguous identity verification and enantiomeric purity determination. The (R)-(+)-enantiomer exhibits [α]ᴅ²⁰ +8.0° (c = 1%, CHCl₃), whereas the (S)-(−)-enantiomer displays [α]ᴅ²⁰ −8.0° under identical conditions, a difference of 16.0° in magnitude [1]. These properties are critical for quality control during cGMP manufacturing and for ensuring batch-to-batch consistency in chiral method development.

Quantitative Comparative Evidence Guide: (R)-(+)-1-Benzyl-2,2-diphenylethylamine vs. Closest Chiral Amine Analogs


Head-to-Head Enantiomer Identity: (R)-(+) vs. (S)-(−)-1-Benzyl-2,2-diphenylethylamine — Physical Property Fingerprint

The (R)-(+)-enantiomer (CAS 94964-58-6) can be unambiguously differentiated from its (S)-(−)-enantiomer (CAS 233772-38-8) through two orthogonal bulk-property measurements. (R)-(+)-enantiomer exhibits a melting point of 74–78 °C and specific optical rotation [α]ᴅ²⁰ +8.0° (c = 1%, CHCl₃). The (S)-(−)-enantiomer exhibits a melting point of 75–79 °C and [α]ᴅ²⁰ −8.0° (c = 1%, CHCl₃), resulting in an observed specific rotation difference magnitude of 16.0° between enantiomers [1]. This opposite sign and identical absolute magnitude confirm enantiomeric relationship, while the slightly offset melting point ranges (74–78 °C vs. 75–79 °C) provide a secondary purity fingerprint for incoming raw material inspection.

Chiral amine procurement Enantiomeric identity verification Optical rotation QC

Cross-Study Optical Rotation Comparison: (R)-(+)-1-Benzyl-2,2-diphenylethylamine vs. (R)-(+)-1,2,2-Triphenylethylamine

The specific optical rotation of (R)-(+)-1-Benzyl-2,2-diphenylethylamine ([α]ᴅ²⁰ +8.0°, c = 1%, CHCl₃) is an order of magnitude lower than that of its closest structural congener, (R)-(+)-1,2,2-Triphenylethylamine ([α]ᴅ²⁰ +80°, c = 1%, CHCl₃), a 10-fold difference reflecting the additional methylene spacer between the amino-bearing carbon and the phenyl ring in the target compound [1]. This property serves as a definitive identity marker when multiple triaryl amine building blocks are sourced from the same supplier, where visual appearance (both white solids) and elemental composition may be insufficient to discriminate between shipments.

Chiral amine optical rotation Structural analog differentiation Purity fingerprint

Thermal Property Differentiation: Melting Point of (R)-(+)-1-Benzyl-2,2-diphenylethylamine vs. Triaryl Amine Analogs

(R)-(+)-1-Benzyl-2,2-diphenylethylamine exhibits a melting point of 74–78 °C, which is 5–9 °C higher than (R)-(+)-1,2,2-Triphenylethylamine (mp 66–69 °C), its closest structural analog lacking the benzylic methylene spacer [1] [2]. When further compared to the widely used chiral amine (R)-(+)-1-Phenylethylamine (mp −10 °C, a liquid at room temperature), the target compound's crystallinity provides a fundamental advantage in solid-phase synthesis applications, handling, and storage logistics [3]. The higher melting point of the target compound relative to the triphenyl analog suggests stronger crystal lattice packing forces attributable to conformational flexibility introduced by the additional methylene group.

Crystallinity Solid-phase synthesis Thermal stability

Lipophilicity Class-Level Differentiation: (R)-(+)-1-Benzyl-2,2-diphenylethylamine vs. Common Chiral Amine Resolving Agents

(R)-(+)-1-Benzyl-2,2-diphenylethylamine has a computed XLogP3 value of 4.7, substantially higher than (R)-(+)-1-Phenylethylamine (XLogP3 ~1.5), (R)-(+)-1-(1-Naphthyl)ethylamine (XLogP3 ~3.0), and even (R)-(+)-1,2,2-Triphenylethylamine (XLogP3 ~4.5) [1] [2] [3]. This elevated lipophilicity, arising from the unique combination of three aromatic rings with a flexible benzylic spacer, enhances partition into organic phases during liquid-liquid extractions and increases residence time on reversed-phase chromatographic supports. The 2.2–3.2 logP unit advantage over mono- and di-aryl chiral amines translates to an approximately 160- to 1600-fold higher organic/aqueous partition coefficient under comparable conditions.

Lipophilicity Phase-transfer catalysis Chiral resolving agent selection

Preferred Application Scenarios for (R)-(+)-1-Benzyl-2,2-diphenylethylamine Based on Quantitative Differentiation Evidence


Enantiomeric Identity QC Workflow for Incoming Raw Material Release

When a laboratory or manufacturing site stocks both (R)-(+)- and (S)-(−)-1-Benzyl-2,2-diphenylethylamine, the orthogonal physical property fingerprint—[α]ᴅ²⁰ +8.0° and mp 74–78 °C for the (R)-enantiomer versus [α]ᴅ²⁰ −8.0° and mp 75–79 °C for the (S)-enantiomer—enables a two-point identity confirmation (polarimetry + melting point apparatus) without requiring chiral HPLC method development. This reduces QC turnaround time and instrument burden relative to chromatographic enantiopurity assays .

Solid-Phase Peptidomimetic and Small-Molecule Library Synthesis

The 74–78 °C melting point and white crystalline solid form of (R)-(+)-1-Benzyl-2,2-diphenylethylamine make it amenable to automated solid-dispensing systems for parallel library synthesis, whereas the liquid (mp −10 °C) (R)-(+)-1-Phenylethylamine requires liquid-handling calibration and is susceptible to evaporative loss. The 84–88 °C melting point advantage over (R)-(+)-1-Phenylethylamine translates directly to gravimetric accuracy and reduced cross-contamination risk in 96-well format reactions [1] [2].

Non-Aqueous Phase-Transfer Catalysis and Lipophilic Chiral Derivatization

With an XLogP3 of 4.7—substantially higher than the mono-aryl and naphthyl ethylamine alternatives—(R)-(+)-1-Benzyl-2,2-diphenylethylamine is preferentially retained in organic phases during biphasic reactions. For phase-transfer catalysis or resolution of highly lipophilic carboxylic acids, the ~1,600-fold organic-phase partitioning advantage over (R)-(+)-1-Phenylethylamine minimizes catalyst/resolving agent loss to the aqueous phase, improving turnover and simplifying post-reaction recovery [3] [4].

Triarylpropan-2-amine Derivative Library Synthesis for CNS Target Screening

When the synthetic objective requires a 1,1,3-triphenylpropan-2-amine scaffold—a privileged structure in CNS medicinal chemistry—(R)-(+)-1-Benzyl-2,2-diphenylethylamine serves as the direct homochiral precursor, avoiding the additional synthetic step of installing the benzylic methylene group required when starting from (R)-(+)-1,2,2-Triphenylethylamine. The 10-fold difference in specific rotation (+8.0° vs. +80°) provides a rapid reaction-monitoring check for conversion of the starting material [5].

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